molecular formula C14H14O6Pb B12554183 Tris(acetyloxy)(phenylethynyl)plumbane CAS No. 144363-63-3

Tris(acetyloxy)(phenylethynyl)plumbane

Cat. No.: B12554183
CAS No.: 144363-63-3
M. Wt: 485 g/mol
InChI Key: IZDVLOBVUBCSTG-UHFFFAOYSA-K
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Description

Tris(acetyloxy)(phenylethynyl)plumbane is a lead-based organometallic compound with the molecular formula C12H14O6Pb It is characterized by the presence of three acetyloxy groups and a phenylethynyl group attached to a central lead atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris(acetyloxy)(phenylethynyl)plumbane typically involves the reaction of lead acetate with phenylethynyl derivatives under controlled conditions. One common method is the Sonogashira coupling reaction, which involves the use of palladium catalysts and copper co-catalysts to facilitate the formation of the phenylethynyl-lead bond . The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale Sonogashira coupling reactions, with optimization of reaction parameters such as temperature, pressure, and catalyst concentration to maximize yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tris(acetyloxy)(phenylethynyl)plumbane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form lead(IV) derivatives.

    Reduction: Reduction reactions can convert the lead(IV) derivatives back to lead(II) compounds.

    Substitution: The acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Lead(IV) derivatives with additional oxygen-containing functional groups.

    Reduction: Lead(II) compounds with reduced oxidation states.

    Substitution: Compounds with new functional groups replacing the acetyloxy groups.

Scientific Research Applications

Tris(acetyloxy)(phenylethynyl)plumbane has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of other organolead compounds and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in radiopharmaceuticals and as a contrast agent in medical imaging.

    Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Tris(acetyloxy)(phenylethynyl)plumbane involves its interaction with molecular targets through its lead center and functional groups. The phenylethynyl group can participate in π-π interactions with aromatic systems, while the acetyloxy groups can undergo hydrolysis to release acetic acid. The lead atom can form coordination complexes with various ligands, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    Tris(acetyloxy)phenylplumbane: Similar structure but lacks the phenylethynyl group.

    Tris(acetyloxy)ethylplumbane: Contains an ethyl group instead of a phenylethynyl group.

    Tris(acetyloxy)propylplumbane: Contains a propyl group instead of a phenylethynyl group.

Uniqueness

Tris(acetyloxy)(phenylethynyl)plumbane is unique due to the presence of the phenylethynyl group, which imparts distinct chemical properties and reactivity compared to other tris(acetyloxy)plumbane derivatives. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

144363-63-3

Molecular Formula

C14H14O6Pb

Molecular Weight

485 g/mol

IUPAC Name

[diacetyloxy(2-phenylethynyl)plumbyl] acetate

InChI

InChI=1S/C8H5.3C2H4O2.Pb/c1-2-8-6-4-3-5-7-8;3*1-2(3)4;/h3-7H;3*1H3,(H,3,4);/q;;;;+3/p-3

InChI Key

IZDVLOBVUBCSTG-UHFFFAOYSA-K

Canonical SMILES

CC(=O)O[Pb](C#CC1=CC=CC=C1)(OC(=O)C)OC(=O)C

Origin of Product

United States

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